molecular formula C13H16IN4O2P B13809765 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-iodophenyl)urea CAS No. 54948-28-6

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-iodophenyl)urea

Cat. No.: B13809765
CAS No.: 54948-28-6
M. Wt: 418.17 g/mol
InChI Key: IJWNKPCTJRPNLS-UHFFFAOYSA-N
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Description

Historical Evolution of Aziridinyl Phosphinyl Compounds in Medicinal Chemistry

The development of aziridinyl phosphinyl compounds traces back to mid-20th-century investigations into phosphorus-mediated catalysis and aziridine reactivity. Early work by Horner in the 1950s demonstrated the formation of zwitterionic adducts from phosphines and activated alkenes, laying the groundwork for understanding phosphine-aziridine interactions. By the 1960s, Rauhut and Currier’s pioneering studies on tributylphosphine-catalyzed acrylate dimerization highlighted the synthetic utility of phosphorus centers in facilitating cycloadditions and annulations.

The integration of aziridine rings into phosphorus-containing frameworks gained momentum in the 21st century, driven by discoveries of their biological potential. For instance, mitomycin C, an aziridine-containing antibiotic, showcased DNA alkylation as a mechanism of action, inspiring the design of hybrid molecules like 1-(2-(bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-iodophenyl)urea. Recent advancements, such as the 2024 synthesis of optically pure aziridine phosphine oxides with demonstrated cytotoxicity against HeLa and Ishikawa cells, underscore the therapeutic promise of this structural class.

Table 1: Key Milestones in Aziridinyl Phosphinyl Compound Development

Year Discovery/Advancement Significance
1955 Horner’s zwitterionic adducts Established phosphine-alkene reactivity
1963 Tributylphosphine-catalyzed acrylate dimerization Demonstrated phosphine catalysis in synthesis
2024 Anticancer aziridine phosphine oxides (e.g., compounds 5 and 7 ) Highlighted S-phase cell cycle arrest and ROS induction

Properties

CAS No.

54948-28-6

Molecular Formula

C13H16IN4O2P

Molecular Weight

418.17 g/mol

IUPAC Name

1-[2-[bis(aziridin-1-yl)phosphoryl]ethenyl]-3-(4-iodophenyl)urea

InChI

InChI=1S/C13H16IN4O2P/c14-11-1-3-12(4-2-11)16-13(19)15-5-10-21(20,17-6-7-17)18-8-9-18/h1-5,10H,6-9H2,(H2,15,16,19)

InChI Key

IJWNKPCTJRPNLS-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(C=CNC(=O)NC2=CC=C(C=C2)I)N3CC3

Origin of Product

United States

Scientific Research Applications

The structure of this compound features a vinyl group linked to a bis(1-aziridinyl)phosphinyl moiety and a p-iodophenyl urea component, which contributes to its unique reactivity and potential biological activity.

Antitumor Activity

Research has indicated that derivatives of aziridine-containing compounds exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines, particularly due to the presence of the aziridine moiety, which is known for its ability to interact with DNA and inhibit cell proliferation.

Case Study: Antileukemic Activity

A study involving p-benzoquinone derivatives demonstrated that compounds similar to 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-iodophenyl)urea exhibited antileukemic activity against lymphoid leukemia L1210 in BDF1 mice. The results indicated that hydrophilicity correlated positively with chemotherapeutic index, suggesting that modifications to enhance solubility could improve efficacy .

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as an inhibitor of enzymes involved in cancer progression. For instance, phosphine oxides are known to inhibit certain phosphatases that play roles in tumor growth.

Example: ENPP1 Inhibition

In related research, imidazo[1,2-a]pyrazine derivatives were identified as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is involved in tumor immunology. While not directly related to the compound , this highlights the broader context of phosphine oxide derivatives in targeting similar pathways .

Summary of Research Findings

The following table summarizes key findings from studies related to the compound's applications:

Study FocusFindings
Antileukemic ActivityCorrelation between hydrophilicity and antileukemic efficacy .
Enzymatic InhibitionPotential inhibition of phosphatases involved in tumor growth .
Structural ModificationsEnhancements in solubility lead to improved therapeutic indices .

Comparison with Similar Compounds

Urea Derivatives

Example : 1-(3-Methoxyphenyl)-3-(2-methylpropionyl)urea (, ).

  • Structural Similarities : Both compounds feature a urea backbone.
  • Key Differences : The target compound replaces the methoxyphenyl and acyl groups with a p-iodophenyl and a phosphinyl vinyl-aziridine system.
  • Synthesis : The methoxyphenyl urea derivative was synthesized in 83% yield via straightforward condensation . In contrast, the target compound’s synthesis would likely face challenges due to the reactive aziridine rings and iodine’s susceptibility to dehalogenation (see §2.2).

p-Iodophenyl-Containing Compounds

Example 1: 2-(p-Iodophenyl)quinoline ().

  • Synthesis Yield : 55%, lower than analogs with F, Cl, or Br substituents (78–87%) due to partial dehalogenation during reaction .
  • Relevance : The p-iodophenyl group in the target compound may similarly reduce synthetic efficiency, necessitating optimized conditions (e.g., lower temperatures, inert atmospheres).

Example 2: 7-Chloro-2-(p-iodophenyl)quinoline ().

  • Yield : 53%, further highlighting iodine’s instability under standard reaction conditions.

Example 3 : 2-(p-Iodophenyl)-3-(p-nitrophenyl)-5-phenyl-2H-tetrazolium chloride ().

  • Application : Used as a redox indicator in biological assays.
  • Stability : Commercial availability suggests iodine is retained in the solid state, but reactivity in solution (e.g., light sensitivity) may differ.

Phosphinyl and Aziridine-Containing Compounds

Example : Bis(1-aziridinyl)phosphinyl derivatives (inferred from general chemistry).

  • Reactivity : Aziridines are potent alkylating agents, making them useful in anticancer drugs (e.g., Thiotepa). The phosphinyl group may enhance electrophilicity, facilitating nucleophilic attack.
  • Toxicity: Aziridines’ high reactivity correlates with systemic toxicity, a challenge absent in non-aziridine analogs like the methoxyphenyl urea derivative .

Data Table: Key Properties of Comparable Compounds

Compound Name Structure Features Yield/Stability Notes Reference
2-(p-Iodophenyl)quinoline Quinoline core, p-Iodophenyl 55% yield; dehalogenation observed
7-Chloro-2-(p-iodophenyl)quinoline Chloroquinoline, p-Iodophenyl 53% yield; iodine instability
1-(3-Methoxyphenyl)-3-(2-methylpropionyl)urea Urea, methoxyphenyl, acyl 83% yield; stable crystalline product
2-(p-Iodophenyl)-3-(p-nitrophenyl)-tetrazolium Tetrazolium, p-Iodophenyl, nitro Commercial; stable as solid
Target Compound Urea, p-Iodophenyl, phosphinyl-aziridine Inferred: Moderate yield, stability challenges N/A

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s synthesis may require protective strategies for aziridine rings (e.g., Boc protection) and iodine stabilization (e.g., palladium catalysis).
  • Biological Activity : The combination of urea (hydrogen bonding) and aziridine (alkylation) could yield dual-action antitumor agents, but toxicity must be evaluated.
  • Comparative Stability: p-Iodophenyl groups may limit shelf-life compared to non-halogenated analogs, as seen in .

Preparation Methods

Methodology

The initial step involves synthesizing bis(1-aziridinyl)phosphinic acid (CAS: 13913-34-3), which serves as a key precursor. The process generally follows nucleophilic substitution and oxidation pathways, as detailed below:

Step Reaction Description Reagents & Conditions Reference
1 Formation of aziridinylphosphine intermediates Phosphorus trichloride (PCl₃) reacted with aziridine derivatives ,
2 Oxidation to phosphinic acid Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH)
3 Purification Crystallization or chromatography

Reaction Scheme

Aziridine + PCl₃ → Aziridinylphosphine chloride → Oxidation → Bis(1-aziridinyl)phosphinic acid

Notes on Optimization

Formation of the Vinyl Linkage

Wittig or Horner–Wadsworth–Emmons (HWE) Reactions

The vinyl linkage between the phosphinyl group and the aromatic moiety is established via Wittig or HWE reactions:

Method Reagents & Conditions Advantages Reference
Wittig reaction Phosphonium salts derived from phosphine oxide with aldehydes High selectivity ,
HWE reaction Phosphonate esters with aldehydes Milder conditions

Example Procedure

Data Table: Vinyl Formation Reaction Parameters

Parameter Value Reference
Base Potassium tert-butoxide
Solvent Tetrahydrofuran (THF)
Temperature -78°C to room temperature
Yield 65–80% ,

Coupling with Urea Derivatives

Urea Formation via Carbamoylation

The final step involves coupling the vinyl phosphinyl intermediate with a p-iodophenyl isocyanate or related urea precursor:

Step Reagents & Conditions Notes Reference
Carbamoylation p-Iodophenyl isocyanate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Conducted at low temperature (0°C)
Purification Column chromatography Ensures removal of unreacted reagents

Reaction Scheme

Vinyl phosphinyl intermediate + p-iodophenyl isocyanate → Urea derivative

Data Table: Urea Coupling Conditions

Parameter Value Reference
Temperature 0°C to room temperature
Solvent Dichloromethane
Base Triethylamine
Yield 50–70%

Summary of the Complete Synthetic Route

Step Key Reactions Reagents Conditions Typical Yield References
1 Synthesis of bis(1-aziridinyl)phosphinic acid PCl₃, H₂O₂ Controlled temperature 75–85%
2 Vinyl linkage formation Wittig/HWE THF, -78°C to RT 65–80% ,
3 Urea coupling p-Iodophenyl isocyanate Dichloromethane, 0°C 50–70%

Notes on Optimization and Challenges

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 1-(2-(bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-iodophenyl)urea, and what challenges arise during synthesis?

  • Methodology : The compound’s synthesis likely involves coupling a bis-aziridinylphosphinylvinyl moiety with a p-iodophenylurea precursor. A common approach is the reaction of activated phosphorus intermediates (e.g., phosphonamidates) with urea derivatives under controlled conditions. For example, analogous urea compounds are synthesized via nucleophilic substitution or condensation reactions using acyl chlorides or isocyanates . Challenges include:

  • Steric hindrance : The bulky aziridinyl groups may reduce reaction efficiency.
  • Moisture sensitivity : Aziridine rings are prone to hydrolysis, requiring anhydrous conditions .
  • Purification : Separation from byproducts (e.g., unreacted phosphinyl intermediates) may require column chromatography or recrystallization .

Q. How is the compound’s structure validated, and what spectroscopic techniques are prioritized?

  • Methodology : Structural confirmation employs:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify vinyl, aziridinyl, and urea protons/carbons. 31P^{31}\text{P} NMR is critical for verifying the phosphinyl group’s integrity .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns, especially for iodine (127I^{127}\text{I}) isotopic signatures .
  • IR spectroscopy : Urea carbonyl stretching (~1640–1680 cm1^{-1}) and P=O vibrations (~1200–1300 cm1^{-1}) .

Q. What stability considerations are critical for handling this compound in aqueous or biological matrices?

  • Methodology : Stability studies should assess:

  • pH sensitivity : Aziridinyl groups hydrolyze under acidic/basic conditions, forming ethanolamine derivatives. Buffered solutions (pH 6–8) are recommended for storage .
  • Light exposure : The p-iodophenyl group may undergo photodehalogenation; dark storage is advised .
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures .

Advanced Research Questions

Q. How can the compound’s structure-activity relationship (SAR) be explored for targeted therapeutic applications?

  • Methodology :

  • Analog synthesis : Modify the aziridinyl group (e.g., substituent size/electron density) or replace iodine with other halogens to study cytotoxicity or DNA alkylation potential .
  • Computational modeling : Density functional theory (DFT) to predict electron distribution at the phosphinylvinyl moiety, correlating with reactivity in biological systems .
  • Biological assays : Test analogs in cell-based models (e.g., IC50_{50} in cancer lines) to link structural variations to efficacy .

Q. What experimental design strategies optimize reaction yield and purity in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry systems enhance reproducibility for moisture-sensitive reactions .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve vinyl-phosphinyl bond formation efficiency .

Q. How should contradictory data in biological activity studies (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodology :

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolic stability testing : Assess compound degradation in cell media using LC-MS to differentiate true activity from artifact .
  • Orthogonal assays : Validate results with alternative methods (e.g., Western blot for target engagement alongside cytotoxicity assays) .

Q. What strategies mitigate toxicity risks associated with the aziridinyl moiety in preclinical studies?

  • Methodology :

  • Prodrug design : Mask aziridine reactivity with enzymatically cleavable groups (e.g., esterase-sensitive moieties) to reduce off-target effects .
  • Pharmacokinetic profiling : Measure tissue distribution to avoid accumulation in sensitive organs (e.g., liver/kidneys) .
  • In silico toxicity prediction : Tools like ProTox-II can flag potential mutagenicity from aziridine-mediated DNA crosslinking .

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